molecular formula C31H32N4O5S B2725658 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide CAS No. 689757-58-2

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide

Cat. No.: B2725658
CAS No.: 689757-58-2
M. Wt: 572.68
InChI Key: OYOXQCGRCMMOLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the functional groups it contains. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. Density functional theory calculations and vibrational spectral analysis have been performed on similar compounds to investigate their equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers .

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have synthesized novel quinazolinone analogues, demonstrating broad-spectrum antitumor activities. These compounds, including variations of the quinazolinone core structure, have shown significant potency against various cancer cell lines, highlighting their potential as anticancer agents. Molecular docking studies suggest that some of these compounds bind to ATP binding sites of enzymes like EGFR-TK and B-RAF kinase, inhibiting the growth of cancerous cells (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Properties

Newly synthesized quinazoline derivatives have been screened for their antimicrobial and antifungal activities. These studies contribute to the search for new therapeutic agents in treating infections caused by resistant bacteria and fungi. The structure-activity relationship of these compounds could offer insights into designing more effective antimicrobial agents (N. Desai et al., 2007).

Anticonvulsant and Neuroprotective Effects

Research into quinazolinone derivatives also extends to their potential anticonvulsant and neuroprotective effects. Certain derivatives have been synthesized and evaluated for their ability to protect against seizures, with some showing promising results in preclinical models. These findings indicate the potential of quinazolinone compounds in developing new treatments for epilepsy and related neurological conditions (K. Kamiński et al., 2015).

Antihypertensive and Diuretic Activities

Quinazolinones have also been investigated for their antihypertensive and diuretic activities, with some compounds showing significant effects in experimental models. These activities suggest the potential for developing new therapeutic agents for managing hypertension and conditions requiring diuretic intervention (M. Rahman et al., 2014).

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O5S/c1-3-28(29(36)32-22-6-4-5-20(2)15-22)41-31-33-25-9-8-23(34-11-13-38-14-12-34)17-24(25)30(37)35(31)18-21-7-10-26-27(16-21)40-19-39-26/h4-10,15-17,28H,3,11-14,18-19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOXQCGRCMMOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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